N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide

Description

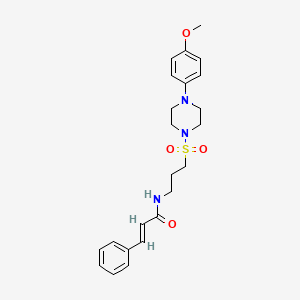

N-(3-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide is a synthetic organic compound characterized by a cinnamamide backbone linked via a sulfonyl-propyl chain to a 4-(4-methoxyphenyl)piperazine moiety. The structure integrates key pharmacophoric elements:

- Sulfonyl-propyl linker: Enhances polarity and may influence metabolic stability or solubility.

- 4-(4-Methoxyphenyl)piperazine: A substituted piperazine ring, a common motif in CNS-active compounds due to its affinity for serotonin, dopamine, or adrenergic receptors .

The 4-methoxy substituent on the phenyl ring is electron-donating, which may modulate receptor binding compared to other derivatives (e.g., chloro or unsubstituted phenyl groups) .

Properties

IUPAC Name |

(E)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-30-22-11-9-21(10-12-22)25-15-17-26(18-16-25)31(28,29)19-5-14-24-23(27)13-8-20-6-3-2-4-7-20/h2-4,6-13H,5,14-19H2,1H3,(H,24,27)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEPODORRQSUJC-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 4-methoxyphenylpiperazine with a suitable sulfonylating agent, such as sulfonyl chloride, under basic conditions.

Linking the Piperazine to the Propyl Chain: The next step involves the attachment of a propyl chain to the piperazine derivative. This can be achieved through a nucleophilic substitution reaction using a propyl halide.

Formation of the Cinnamamide Moiety: The final step involves the formation of the cinnamamide moiety by reacting the intermediate product with cinnamoyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological targets, such as receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and cinnamamide moiety are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on three key regions: piperazine substituents , linker groups , and core functionalities . Below is a comparative analysis:

Key Comparative Insights

Piperazine Substituent Effects :

- 4-Methoxyphenyl (Target Compound): Electron-donating methoxy group may enhance binding to serotonin receptors (5-HT₁A/₂A) compared to 4-chlorophenyl (electron-withdrawing, MM0421.03) or phenyl (neutral, MM0421.02) .

- Chlorophenyl (MM0421.03): Often associated with increased lipophilicity and altered receptor selectivity.

Linker Group Influence :

- Sulfonyl-propyl (Target Compound): Sulfonyl groups improve aqueous solubility and metabolic stability compared to simple propyl linkers (MM0421.02/03). This may reduce hepatic clearance or enhance CNS penetration.

Core Structure Differences: Cinnamamide vs. Pyrrolidine-2,5-diones (): These γ-lactam derivatives exhibit anticonvulsant activity, but their lack of a piperazine moiety limits direct comparison.

Hypothetical Pharmacological Implications

- Anticonvulsant Potential: While the pyrrolidine-2,5-diones in show efficacy in MES tests, the target compound’s piperazine-cinnamamide hybrid structure might target dual mechanisms (e.g., serotonin modulation + ion channel effects) .

- Receptor Selectivity : The 4-methoxyphenyl group could shift affinity toward 5-HT₁A over D₂ receptors compared to chlorophenyl analogues, as seen in antipsychotic drug design .

Data Tables

Table 1: Structural Comparison of Piperazine Derivatives

| Feature | Target Compound | MM0421.02 | MM0421.03 |

|---|---|---|---|

| Piperazine Substituent | 4-Methoxyphenyl | Phenyl | 4-Chlorophenyl |

| Linker | Sulfonyl-propyl | Propyl | Propyl |

| Core | Cinnamamide | Triazolopyridinone | Triazolopyridinone |

| Polar Groups | Sulfonyl, Methoxy | None | Chlorine |

Table 2: Functional Hypotheses Based on Structural Features

| Compound | Proposed Target | Potential Advantage |

|---|---|---|

| Target Compound | 5-HT₁A/Adrenergic α₁ | Enhanced solubility, dual targeting |

| MM0421.02/03 Impurities | GABA receptors | Rigid core for ion channel interaction |

| Pyrrolidine-2,5-diones | Voltage-gated Na⁺ channels | Proven anticonvulsant scaffold |

Biological Activity

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C18H29N3O4S

- Molecular Weight : 383.5 g/mol

The structure features a piperazine ring, a methoxyphenyl group, and a sulfonamide linkage, which contribute to its unique biological properties.

This compound exhibits several mechanisms of action:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in prostate cancer cells through an α1-independent pathway, suggesting potential use in cancer therapies.

- Receptor Interaction : It interacts with various receptors, including adrenergic and serotonin receptors, which may explain its diverse pharmacological effects.

- Inhibition of Enzymatic Activity : Preliminary studies indicate that it may modulate the activity of certain enzymes involved in cellular signaling pathways.

Anticancer Activity

Research indicates that this compound can significantly reduce cell viability in prostate cancer models. A study demonstrated that it decreased proliferation and promoted apoptosis in LNCaP prostate cancer cells with an IC50 value indicating significant potency.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Neuropharmacological Effects

This compound has shown potential as a neuroprotective agent. Its interaction with serotonin receptors suggests possible applications in treating mood disorders or neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from these compounds, particularly due to its specific apoptotic activity independent of α1 receptor blocking.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Prostate Cancer Study : A recent study published in Cancer Research demonstrated that this compound significantly reduces tumor growth in xenograft models by inducing apoptosis (IC50 = 15 µM) .

- Antimicrobial Evaluation : In a series of antimicrobial assays, this compound exhibited MIC values ranging from 10 to 20 µg/mL against various bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.